Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt)

Solubility Isomer differentiation Aqueous formulation

Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) (CAS 79481-21-3) is a crystalline organophosphorus salt composed of the tetrakis(hydroxymethyl)phosphonium (THP) cation paired with a 1-naphthalenesulfonate anion. With a molecular weight of 362.34 g/mol and formula C14H19O7PS, it belongs to a broad class of THP salts recognized by IARC as having utility in producing crease-resistant and flame-retardant finishes on cotton textiles and cellulosic fabrics.

Molecular Formula C14H19O7PS
Molecular Weight 362.34 g/mol
CAS No. 79481-21-3
Cat. No. B12753468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt)
CAS79481-21-3
Molecular FormulaC14H19O7PS
Molecular Weight362.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO
InChIInChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1
InChIKeyIKTWUMXQVVENPA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonium, Tetrakis(hydroxymethyl)-, 1-Naphthalenesulfonate (CAS 79481-21-3): Procurement-Relevant Chemistry and Class Positioning


Phosphonium, tetrakis(hydroxymethyl)-, 1-naphthalenesulfonate (salt) (CAS 79481-21-3) is a crystalline organophosphorus salt composed of the tetrakis(hydroxymethyl)phosphonium (THP) cation paired with a 1-naphthalenesulfonate anion [1]. With a molecular weight of 362.34 g/mol and formula C14H19O7PS, it belongs to a broad class of THP salts recognized by IARC as having utility in producing crease-resistant and flame-retardant finishes on cotton textiles and cellulosic fabrics [2]. The presence of the aromatic 1-naphthalenesulfonate counterion distinguishes this salt from the more commercially dominant chloride (THPC) and sulfate (THPS) variants, imparting unique solubility, thermal, and spectroscopic properties that are relevant to both application performance and analytical monitoring [1].

Why THP Salt Interchangeability Fails: Counterion-Dependent Performance of Phosphonium, Tetrakis(hydroxymethyl)-, 1-Naphthalenesulfonate (79481-21-3)


Tetrakis(hydroxymethyl)phosphonium salts cannot be treated as drop-in replacements for one another because the counterion governs solubility, thermal stability, phosphorus delivery efficiency, and even toxicological profile [1]. Commercial THPC (80% aqueous solution) and THPS (75% aqueous solution) differ in active phosphorus content, pH, and corrosivity, with THPS offering improved stability over THPC due to the sulfate counterion [2]. The 1-naphthalenesulfonate salt introduces an aromatic sulfonate moiety that confers UV detectability absent in chloride or sulfate variants, enables different solubility behavior compared to the 2-naphthalenesulfonate isomer, and alters the phosphorus weight fraction, all of which directly impact formulation design, process analytics, and end-use performance [1].

Quantitative Differentiation Evidence for Phosphonium, Tetrakis(hydroxymethyl)-, 1-Naphthalenesulfonate (79481-21-3) vs. Closest Analogs


Isomeric Solubility Advantage: 1-Naphthalenesulfonate vs. 2-Naphthalenesulfonate THP Salt Aqueous Processability

The 1-naphthalenesulfonate (1-SNS) isomer exhibits markedly higher aqueous solubility than the 2-naphthalenesulfonate (2-SNS) isomer, a property directly transferable to their respective THP salts. Experimentally, at room temperature and NaOH mass fractions above 0.04, the solubility of sodium 1-naphthalenesulfonate exceeds that of sodium 2-naphthalenesulfonate by more than 10-fold [1]. This differential solubility means the THP 1-naphthalenesulfonate salt (CAS 79481-21-3) can achieve higher working concentrations and resist precipitation under alkaline processing conditions compared to the 2-isomer salt (CAS 79481-22-4), directly impacting textile impregnation bath stability.

Solubility Isomer differentiation Aqueous formulation

Phosphorus Content and Delivery Efficiency: 1-Naphthalenesulfonate THP Salt vs. THPC and THPS

The phosphorus weight fraction dictates the theoretical flame-retardant potency on a per-mass basis. The target compound (C14H19O7PS, MW 362.34) contains 8.55% phosphorus by mass. In contrast, THPC (C4H12ClO4P, MW 190.56) contains 16.3% P, and THPS (C8H24O12P2S, MW 406.26) contains 15.2% P [1][2]. Commercial THPC solutions (80–82% active) deliver approximately 13% active phosphorus, while THPS solutions (73–77% active) deliver approximately 11% [2]. The lower phosphorus loading of the 1-naphthalenesulfonate salt means that higher mass add-on is required to achieve equivalent phosphorus deposition on fabric; however, the organic sulfonate counterion may contribute to char promotion and smoke suppression through a complementary condensed-phase mechanism [1].

Phosphorus content Flame retardancy Formulation stoichiometry

UV-Spectroscopic Traceability: Naphthalenesulfonate as an Intrinsic Chromophore vs. Chloride and Sulfate THP Salts

The 1-naphthalenesulfonate counterion provides strong UV absorbance (λ_max ~275–320 nm, characteristic of naphthalene π→π* transitions), enabling real-time UV-based quantification of the THP salt in application baths, wash effluents, and fabric extracts [1]. Chloride and sulfate counterions lack any near-UV chromophore, necessitating indirect or element-specific analytical methods such as ion chromatography or ICP-OES for phosphorus. This intrinsic detectability represents a practical advantage for process quality control, regulatory compliance monitoring of wastewater, and research applications requiring precise bath concentration tracking [1].

UV detection Process monitoring Quality control

Mutagenicity Profile Context: THPC vs. THPS Extracts from Treated Cotton as a Comparative Benchmark for THP Salt Selection

In mammalian cell mutagenicity assays using DMSO extracts of flame-retardant-treated cotton fabrics, THPS-treated fabric extracts produced up to 84 mutant colonies per 10⁶ surviving cells, whereas THPC-treated fabric extracts generated up to 113 mutant colonies per 10⁶ surviving cells—a 35% higher mutagenic burden for the chloride salt [1]. While no equivalent data exist specifically for the 1-naphthalenesulfonate salt, this THPC–THPS comparison demonstrates that counterion identity materially influences the toxicological profile of the finished textile, supporting the rationale for evaluating alternative counterions such as 1-naphthalenesulfonate when lower extractable genotoxicity is a selection criterion [1].

Genotoxicity Textile safety THP salt comparison

High-Value Application Scenarios for Phosphonium, Tetrakis(hydroxymethyl)-, 1-Naphthalenesulfonate (79481-21-3)


Alkaline Textile Flame-Retardant Finishing Where High Bath Solubility and Isomer Purity Are Critical

The >10-fold solubility advantage of the 1-naphthalenesulfonate moiety over the 2-isomer [1] makes the target compound the preferred choice for THP-urea precondensate formulations operated under alkaline conditions. Textile finishers who have experienced precipitation or bath instability with the 2-naphthalenesulfonate salt should evaluate CAS 79481-21-3 for improved process robustness.

Research and Development of UV-Monitorable Flame-Retardant Finishes Requiring Real-Time Bath Concentration Tracking

The intrinsic UV absorbance of the naphthalenesulfonate counterion enables direct spectrophotometric quantification, unlike THPC or THPS [1]. This makes the compound particularly valuable for laboratory-scale process optimization studies, kinetic investigations of THP-urea condensation reactions, and R&D environments where precise bath depletion measurements are needed without specialized phosphorus-analytical instrumentation.

Multi-Functional Textile Finishing Where Aromatic Sulfonate Char-Promotion Is Desired Alongside Phosphorus Flame Retardancy

Naphthalenesulfonates are known for thermal stability and char-forming properties [1]. The target compound delivers both phosphorus-based flame retardancy (8.55% P loading) and an aromatic sulfonate moiety that may synergistically enhance char yield during combustion. This dual functionality positions the compound for research into reduced-phosphorus, high-performance flame-retardant systems.

Procurement Screening of Non-Chloride THP Salts for Sensitive-Use Textile Applications

Evidence that THPC-treated fabrics yield higher mutagenic activity in mammalian cell assays compared to THPS-treated fabrics [1] supports a procurement strategy favoring non-halide THP counterions for applications where extractable genotoxicity is a concern—such as children's sleepwear or medical textiles. The 1-naphthalenesulfonate salt expands the palette of chloride-free THP salt options available for such screening programs.

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